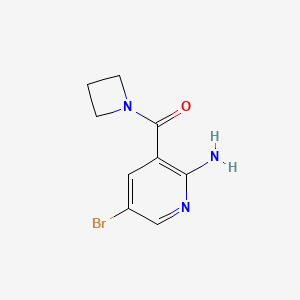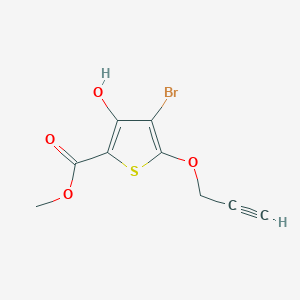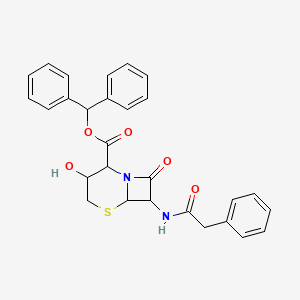
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is a complex organic compound with the molecular formula C28H26N2O5S and a molecular weight of 502.58 g/mol This compound is known for its unique structure, which includes a cepham ring, a benzhydryl group, and a phenylacetamido moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves multiple steps, starting with the preparation of the cepham ring. The cepham ring is typically synthesized through a series of cyclization reactions involving appropriate precursors. The benzhydryl group and the phenylacetamido moiety are then introduced through substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biochemical pathways. This inhibition can result in the suppression of microbial growth or the induction of cell death in cancer cells .
相似化合物的比较
Cephalexin: Another cepham-based antibiotic with a similar structure but different functional groups.
Cefadroxil: A cephalosporin antibiotic with a similar cepham ring but different side chains.
Cefuroxime: A second-generation cephalosporin with a similar core structure but different substituents.
Uniqueness: Benzhydryl 3-hydroxy-7-(phenylacetamido)cepham-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzhydryl group and phenylacetamido moiety differentiate it from other cepham-based compounds, making it a valuable molecule for research and development .
属性
分子式 |
C28H26N2O5S |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
benzhydryl 3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32) |
InChI 键 |
JSNDVKXNQUBARH-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)

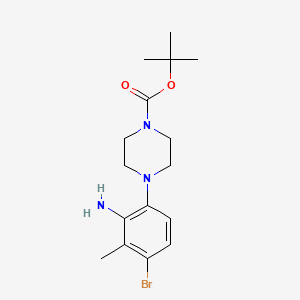

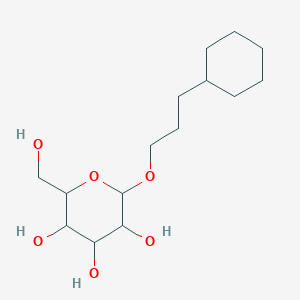

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

![Ethanone, 1-[4-(1-phenylethyl)phenyl]-](/img/structure/B12077411.png)
